(S)-quinuclidin-3-amine
Overview
Description
(S)-Quinuclidin-3-amine, also known as SQA, is an organic compound that belongs to the quinuclidine family. It is a white crystalline solid with a melting point of >200°C. It is a chiral molecule, which means that it has two different forms, (R)- and (S)-quinuclidin-3-amine. SQA is used in various scientific research applications and has many biochemical and physiological effects.
Scientific Research Applications
Kinetics and Mechanism Studies
Studies have explored the kinetics and mechanisms of reactions involving (S)-quinuclidin-3-amine. For instance, the reactions of quinuclidines with S-methyl thiocarbonates have been subject to kinetic studies in aqueous solutions, revealing insights into the reaction mechanisms and influencing factors (Castro, Aliaga, & Santos, 2005).
Pharmaceutical Research
In pharmaceutical research, quinuclidines have been investigated for their potential as nonpeptide substance P antagonists, a novel approach to blocking specific physiological responses (Lowe et al., 1992).
Mass Spectrometry Analysis
The mass spectra of substituted quinuclidines, including (S)-quinuclidin-3-amine, have been analyzed. This research helps in understanding the fragmentation and structural properties of these compounds (Kostyanovsky, Mikhlina, Levkoeva, & Yakhontov, 1970).
Antimalarial Activity
(S)-quinuclidin-3-amine derivatives have been evaluated for antimalarial activity, showing potential against Plasmodium falciparum strains. This research is crucial for developing new antimalarial agents (Sharma et al., 2016).
Catalysis Research
Quinuclidine-based catalysts have been investigated for their reactivity in the Baylis-Hillman reaction. This research contributes to the understanding of the correlation between the basicity of the base and reactivity in catalysis (Aggarwal, Emme, & Fulford, 2003).
Interaction with Transition Metal Ions
Studies on pseudo-tetrahedral complexes of quinuclidine with various transition metal ions have provided insights into ligand field strength and molecular geometry, which are important in coordination chemistry (Vallarino, Goedken, & Quagliano, 1978).
properties
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAXQZIRFXQML-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-quinuclidin-3-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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